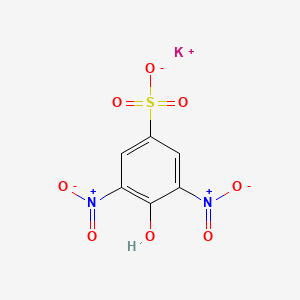
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate is a chemical compound with the molecular formula C6H3KN2O8S. It is known for its unique structure, which includes both nitro and hydroxyl groups attached to a benzene ring, along with a sulphonate group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate typically involves the nitration of 4-hydroxybenzenesulphonic acid. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. The resulting product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, while the hydroxyl and sulphonate groups can participate in hydrogen bonding and ionic interactions. These properties make it a versatile compound in different chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-hydroxy-3-nitrobenzenesulphonate
- Potassium 4-hydroxy-2,5-dinitrobenzenesulphonate
- Potassium 3,5-dinitrobenzenesulphonate
Uniqueness
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate is unique due to the presence of both nitro groups at the 3 and 5 positions, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and analytical applications.
Eigenschaften
CAS-Nummer |
74525-39-6 |
|---|---|
Molekularformel |
C6H4KN2O8S |
Molekulargewicht |
303.27 g/mol |
IUPAC-Name |
potassium;4-hydroxy-3,5-dinitrobenzenesulfonate |
InChI |
InChI=1S/C6H4N2O8S.K/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13;/h1-2,9H,(H,14,15,16); |
InChI-Schlüssel |
XLIGIWJHDFJQKM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)O.[K] |
Key on ui other cas no. |
74525-39-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















